molecular formula C54H49Cl2F6N7O8 B607366 PROTAC ERR|A Degrader-1 CAS No. 2306388-84-9

PROTAC ERR|A Degrader-1

カタログ番号: B607366
CAS番号: 2306388-84-9
分子量: 1108.9174
InChIキー: ZVQCWVLBPYOZNC-XNCCLBLBSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

PROTAC ERRα Degrader-1 is a bifunctional proteolysis-targeting chimera (PROTAC) designed to selectively degrade Estrogen-Related Receptor Alpha (ERRα), a nuclear receptor implicated in metabolic regulation and cancer progression. Structurally, it comprises three key components:

  • MDM2 ligand: Recruits the E3 ubiquitin ligase MDM2 to facilitate ubiquitination.
  • Linker: A chemical bridge optimizing spatial alignment between the target and E3 ligase.
  • ERRα-binding moiety: Binds specifically to ERRα, enabling targeted degradation.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC ERR|A Degrader-1 involves several steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve high yield and purity. Advanced purification techniques, such as chromatography, are used to isolate the final product .

化学反応の分析

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the linker, while substitution reactions may produce modified ligands .

科学的研究の応用

Scientific Research Applications

  • Cancer Treatment : The primary application of PROTAC ERRα Degrader-1 is in the treatment of breast cancer. ERRα is overexpressed in a significant percentage of breast cancer cases, making it a crucial target for therapeutic intervention. Research has demonstrated that PROTAC ERRα Degrader-1 effectively reduces ERRα levels in various breast cancer cell lines, indicating its potential as a treatment option for hormone receptor-positive breast cancers .
  • Mechanism of Action : Studies have shown that PROTAC ERRα Degrader-1 operates through a mechanism involving the formation of a ternary complex with ERRα and an E3 ligase (VHL). This complex facilitates the ubiquitination of ERRα, leading to its degradation by the proteasome . The efficiency of degradation is dose-dependent, with DC50 values indicating effective concentrations below 5 μM in various cellular contexts .
  • Reversibility and Specificity : The degradation induced by PROTAC ERRα Degrader-1 is reversible, allowing for potential therapeutic flexibility. This contrasts with other methods such as CRISPR/Cas9, where modifications are permanent .

Case Study 1: Breast Cancer Cell Lines

A study evaluated the efficacy of PROTAC ERRα Degrader-1 on MCF-7 and T47D breast cancer cell lines. The results indicated:

  • Degradation Efficiency : The compound induced significant degradation of ERRα within 4 hours at concentrations as low as 5 μM.
  • Proteasome Dependence : Inhibition of proteasomal activity using MG132 blocked the degradation process, confirming that the mechanism relies on the ubiquitin-proteasome system .

Case Study 2: Comparison with Traditional Therapies

In comparative studies against traditional estrogen receptor antagonists like fulvestrant, PROTAC ERRα Degrader-1 exhibited superior efficacy in reducing ERRα levels and inhibiting tumor growth in xenograft models. This highlights its potential as a more effective therapeutic option for patients who may not respond to existing treatments .

Data Table: Summary of Findings

Application AreaKey FindingsReferences
Cancer TreatmentEffective in degrading ERRα in breast cancer cells
MechanismForms a ternary complex with VHL E3 ligase
ReversibilityDegradation is reversible unlike CRISPR methods
Comparative EfficacyMore effective than traditional ER antagonists

作用機序

PROTAC ERR|A Degrader-1 exerts its effects by inducing the degradation of ERRα through the ubiquitin-proteasome system. The compound binds to ERRα and an E3 ubiquitin ligase simultaneously, forming a ternary complex. This complex facilitates the ubiquitination of ERRα, marking it for degradation by the proteasome. The degradation of ERRα leads to the disruption of its signaling pathways, thereby exerting its biological effects .

類似化合物との比較

Molecular Properties :

Property Value
Molecular Formula C₅₄H₄₉Cl₂F₆N₇O₈
Molecular Weight 1108.91 g/mol
CAS Number 2306388-84-9
Key Targets ERRα, MDM2

Mechanism: PROTAC ERRα Degrader-1 induces ubiquitination of ERRα via MDM2 recruitment, leading to proteasomal degradation.

Comparison with Similar PROTAC Compounds

PROTAC EZH2 Degrader-1

Target : Enhancer of Zeste Homolog 2 (EZH2), a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) involved in epigenetic silencing.
Structure : Utilizes a CRBN-recruiting ligand (e.g., pomalidomide) linked to an EZH2 inhibitor.
Efficacy :

  • IC₅₀ values in SCLC cell lines: 1.97 nM (H128-LM cells), demonstrating potent reversal of chemotherapy resistance.
  • Synergistic effects with carboplatin and etoposide, reducing IC₅₀ by 7.8-fold (76 µM → 9.74 µM).
    Key Finding : Overcomes resistance to podophyllotoxin derivatives in refractory small-cell lung cancer (SCLC) by degrading EZH2 and suppressing EMT markers (CDH1, CDH2, MMP9).

PROTAC HK2 Degrader-1

Target : Hexokinase 2 (HK2), a glycolytic enzyme overexpressed in atherosclerosis.
Mechanism : Degrades HK2 to inhibit glycolysis, reducing lactate-driven histone lactylation (H3K18la) and endothelial-mesenchymal transition (EndMT).
In Vivo Data :

  • Reduces atherosclerotic lesions in Apoe⁻/⁻ mice by 60% (vs. controls).
  • Unique Feature: Dual role in suppressing both enzymatic activity and protein levels of HK2.

PROTAC H-PGDS-1

Target: Hematopoietic Prostaglandin D Synthase (H-PGDS), involved in inflammatory responses. Structure: Combines TFC-007 (H-PGDS inhibitor) with pomalidomide (CRBN recruiter). Binding Affinity: IC₅₀ = 0.32 µM (similar to non-degrading control PROTAC H-PGDS-2), confirming degradation depends on CRBN recruitment.

PROTAC EED Degrader-1

Target : Embryonic Ectoderm Development (EED), a PRC2 subunit.
Structure : VHL-recruiting ligand linked to EED-binding moiety.
Potency : pIC₅₀ = 8.17, with high selectivity for PRC2-dependent EZH2 activity.
Therapeutic Utility : Inhibits proliferation in diffuse large B-cell lymphoma (DLBCL) with EZH2 mutations.

Comparative Analysis and Research Challenges

Structural and Functional Differences

PROTAC E3 Ligase Target Key Application IC₅₀/Potency
ERRα Degrader-1 MDM2 ERRα Cancer, Metabolism N/A*
EZH2 Degrader-1 CRBN EZH2 SCLC, Chemoresistance 1.97 nM
HK2 Degrader-1 Undisclosed HK2 Atherosclerosis N/A
H-PGDS-1 CRBN H-PGDS Inflammation 0.32 µM
EED Degrader-1 VHL EED DLBCL 8.17 nM

*Data pending publication.

Design Challenges and Innovations

  • Linker Optimization : PROTAC HK2 Degrader-1 and EED Degrader-1 employ rigid linkers (e.g., piperazine) to enhance ternary complex stability.
  • Selectivity : PROTAC EZH2 Degrader-1’s low nM potency ensures minimal off-target effects in SCLC models.
  • Dual Functionality : PROTAC H-PGDS-1 uniquely combines enzymatic inhibition with degradation, broadening therapeutic scope.

Clinical Translation Hurdles

  • Pharmacokinetics : PROTACs require balanced lipophilicity (e.g., ERRα Degrader-1’s ClogP ~6.7) for cell permeability vs. solubility.
  • Tissue Penetration : PROTAC EZH2 Degrader-1 demonstrates efficacy in leptomeningeal metastasis, a challenging niche.

生物活性

Proteolysis-targeting chimeras (PROTACs) represent a novel class of therapeutic agents designed to induce targeted protein degradation. The compound PROTAC ERR|A Degrader-1 specifically targets the estrogen receptor alpha (ERα), which is a crucial factor in the development and progression of estrogen receptor-positive breast cancers. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and potential clinical applications.

This compound functions by recruiting the VHL E3 ubiquitin ligase to the ERα, facilitating its ubiquitination and subsequent degradation through the proteasome. This mechanism allows for a more effective reduction in ERα levels compared to traditional inhibitors or other degraders.

Key Mechanistic Insights:

  • Binding Affinity : The compound exhibits high binding affinity to both ERα and VHL, forming a ternary complex that is essential for its action .
  • Degradation Pathway : Studies indicate that degradation is proteasome-dependent, as inhibition of the proteasome significantly reduces the efficacy of this compound .
  • SERD-like Activity : Interestingly, this compound demonstrates some inherent selective estrogen receptor downregulator (SERD)-like activity, allowing for partial degradation even when VHL interaction is compromised .

Efficacy in Preclinical Models

The biological activity of this compound has been evaluated in various in vitro and in vivo models.

In Vitro Studies:

  • Cell Line Testing : In ER-positive breast cancer cell lines (e.g., MCF7), this compound achieved over 90% degradation of ERα at concentrations as low as 5 µM .
  • Dose-Dependent Response : The degradation efficacy was shown to be dose-dependent, with a DC50 value indicating effective degradation thresholds .

In Vivo Studies:

  • Animal Models : In patient-derived xenograft (PDX) models, the compound demonstrated significant antitumor activity; however, discrepancies were noted between in vitro and in vivo efficacy due to metabolic factors affecting degradation rates .
  • Metabolite Impact : The presence of metabolites was found to hinder complete degradation in vivo, suggesting that understanding metabolic pathways is critical for optimizing PROTAC efficacy .

Comparative Analysis with Other Agents

This compound has been compared with traditional SERDs and other PROTACs targeting ERα.

CompoundMechanismDC50 (µM)Maximal Degradation (%)Notes
PROTAC ERRA Degrader-1VHL-mediated< 5> 90
FulvestrantSERD> 100< 50Less effective on phosphorylated ERα
AZ’6421VHL-mediated< 10~100Shows SERD-like activity

Case Studies

Several studies have highlighted the potential of this compound in clinical settings:

  • Breast Cancer Treatment : A study demonstrated that treatment with this compound led to significant tumor regression in ER-positive breast cancer models resistant to standard therapies like fulvestrant .
  • Combination Therapies : Combining this compound with other therapeutic agents showed enhanced antitumor effects, suggesting potential for combination therapy strategies in resistant cancer types .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which PROTAC ERRα Degrader-1 induces targeted protein degradation?

PROTAC ERRα Degrader-1 operates via the ubiquitin-proteasome system (UPS). It consists of three components:

  • ERRα-binding moiety : Targets estrogen-related receptor alpha (ERRα).
  • MDM2 ligand : Recruits the E3 ubiquitin ligase MDM2.
  • Linker : Connects the two moieties to enable ternary complex formation.
    Upon binding, the PROTAC facilitates ubiquitination of ERRα, marking it for proteasomal degradation. Experimental validation involves Western blotting to monitor ERRα levels and ubiquitination assays to confirm UPS dependency .

Q. How can researchers confirm the specificity of PROTAC ERRα Degrader-1 for ERRα over related receptors (ERRβ/ERRγ)?

Specificity is assessed through:

  • Selectivity profiling : Treating cells expressing ERRα, ERRβ, or ERRγ and quantifying degradation via immunoblotting. For example, PROTAC ERRα Degrader-3 (a related compound) shows no activity against ERRβ/γ at 30 nM, suggesting structural insights for optimizing selectivity .
  • CRISPR knockout models : Testing degradation efficiency in ERRα-KO cell lines to rule off-target effects .

Q. What experimental controls are critical when assessing PROTAC ERRα Degrader-1 activity in vitro?

Key controls include:

  • PROTAC-negative analogs : Compounds lacking the MDM2 ligand or ERRα binder to confirm mechanism-specific degradation.
  • Proteasome inhibition : Using inhibitors like MG-132 to block degradation and verify UPS dependency.
  • Time-course assays : Monitoring degradation kinetics (e.g., 24–48 hours) to establish optimal treatment duration .

Advanced Research Questions

Q. How can researchers address conflicting data on PROTAC ERRα Degrader-1 efficacy across different cell lines?

Discrepancies may arise due to:

  • Variability in E3 ligase expression : MDM2 levels differ across cell lines; quantify MDM2 via qPCR or flow cytometry.
  • Cellular context : ERRα’s role in metabolism vs. cancer may affect degradation efficiency. Use RNA-seq to correlate ERRα transcriptional activity with PROTAC response.
  • Rescue experiments : Overexpress ERRα in resistant cells to confirm target engagement .

Q. What strategies optimize the linker chemistry of PROTAC ERRα Degrader-1 to enhance degradation efficiency?

Linker optimization involves:

  • Structure-activity relationship (SAR) studies : Testing polyethylene glycol (PEG) or alkyl-based linkers of varying lengths. For example, PROTAC ERRα Degrader-3 uses a von Hippel-Lindau (VHL) ligand-linked structure with a DC50 of 30 nM, highlighting the impact of linker rigidity .
  • Computational modeling : Simulating ternary complex stability using molecular dynamics to predict optimal linker configurations .

Q. How can PROTAC ERRα Degrader-1 be integrated with existing therapies to overcome resistance in hormone-dependent cancers?

Combination strategies include:

  • Synergy screens : Pairing with ERα degraders (e.g., PROTAC ERα Degrader-2) to target compensatory pathways in breast cancer models.
  • Transcriptomic profiling : Identifying resistance markers (e.g., upregulated survival kinases) via CRISPR-Cas9 screens post-PROTAC treatment .

Q. Data Analysis and Contradiction Management

Q. How should researchers interpret partial degradation (e.g., 50–70%) observed with PROTAC ERRα Degrader-1?

Partial degradation may result from:

  • Substoichiometric activity : Quantify PROTAC:ERRα molar ratios using cellular thermal shift assays (CETSA).
  • Compensatory feedback : Analyze downstream targets (e.g., PGC-1α) via RNA-seq to identify adaptive signaling .

Q. What methodologies resolve contradictions in PROTAC efficacy between in vitro and in vivo models?

  • Pharmacokinetic profiling : Measure PROTAC stability, tissue penetration, and half-life in murine models.
  • Tumor xenograft studies : Compare ERRα degradation in subcutaneous vs. orthotopic models to assess microenvironmental influences .

特性

IUPAC Name

(E)-N-[2-[[2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]ethyl]-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H49Cl2F6N7O8/c1-31(2)77-44-26-40(74-3)16-17-41(44)50-66-48(33-7-12-38(55)13-8-33)49(34-9-14-39(56)15-10-34)69(50)52(73)68-22-21-67(47(71)29-68)28-46(70)64-19-20-65-51(72)36(27-63)23-32-5-18-43(45(24-32)75-4)76-30-35-6-11-37(53(57,58)59)25-42(35)54(60,61)62/h5-18,23-26,31,48-49H,19-22,28-30H2,1-4H3,(H,64,70)(H,65,72)/b36-23+/t48-,49+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQCWVLBPYOZNC-XNCCLBLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCNC(=O)C(=CC4=CC(=C(C=C4)OCC5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)OC)C#N)C6=CC=C(C=C6)Cl)C7=CC=C(C=C7)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCNC(=O)/C(=C/C4=CC(=C(C=C4)OCC5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)OC)/C#N)C6=CC=C(C=C6)Cl)C7=CC=C(C=C7)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H49Cl2F6N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1108.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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